N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide: is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a fluorine atom, a tetrazolyl group, and a benzamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzoic acid as the starting material.
Cyclopentyl Amine Addition: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopentyl amine to form the corresponding amide.
Tetrazole Formation: The amide is then reacted with sodium azide (NaN₃) and a suitable catalyst to introduce the tetrazole group at the 2-position of the benzene ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the benzene ring, often involving the replacement of the fluorine atom or the tetrazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.
Comparison with Similar Compounds
N-cyclopentyl-4-fluoro-2-(1H-pyrazol-1-yl)benzamide
N-cyclopentyl-4-fluoro-2-(1H-imidazol-1-yl)benzamide
N-cyclopentyl-4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzamide
Uniqueness: Compared to these similar compounds, N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide stands out due to its specific structural features and potential applications. The presence of the tetrazole group, in particular, imparts unique chemical and biological properties.
This compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound in ongoing research and development efforts.
Properties
Molecular Formula |
C13H14FN5O |
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Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-cyclopentyl-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H14FN5O/c14-9-5-6-11(12(7-9)19-8-15-17-18-19)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20) |
InChI Key |
UHBFHTDVCQXHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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